1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
Oxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two adjacent heteroatoms (one oxygen atom and one nitrogen atom). They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Oxazoles can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The reaction of nitriles with amino alcohols generally proceeds through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with two adjacent heteroatoms (one oxygen atom and one nitrogen atom) . The exact molecular structure of “1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride” is not available in the literature I found.Scientific Research Applications
Novel Synthesis Methods
- Consecutive Three-Component Synthesis : A novel method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, was developed using an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006).
Antibacterial Studies
- Antibacterial Activity of Oxazole Compounds : Research on the synthesis, structure determination, and antibacterial activity evaluation of heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment showed promising antibacterial activity against various pathogens (Mehta, 2016).
Synthetic Applications in Organic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis and characterization of various compounds involving 1,2-oxazol derivatives, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, indicate the versatility of oxazole compounds in organic synthesis (Chernyshev et al., 2010).
Cycloaddition Reactions
- Regioselective Dipolar Cycloadditions : Research on the preparation of 1,2-oxazol derivatives via regioselective 1,3-dipolar cycloaddition of nitrile oxides and α,β-acetylenic aldehydes highlights the chemical reactivity and potential applications of oxazol compounds (Jiang et al., 2016).
Palladium-Catalyzed Reactions
- Palladium-Catalyzed Enantioselective Allylic Amination : The conversion of cis-2-amino-3,3-dimethyl-1-indanol into a phosphorus-containing oxazoline and its application as a ligand in palladium-catalyzed enantioselective allylic amination reactions demonstrates the utility of oxazole derivatives in asymmetric synthesis (Sudo & Saigo, 1997).
Molecular Docking Studies
- Antibacterial Activity and Molecular Docking Study : Synthesis of 1,3-oxazole-quinoxaline amine hybrids and their subsequent antibacterial activity and molecular docking studies highlight the potential of oxazole compounds in the development of new antibacterial agents (Keivanloo et al., 2020).
Mechanism of Action
The mechanism of action of oxazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some oxazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions in the field of oxazole research are likely to involve the development of new synthetic methods and the exploration of their biological activities. The broad range of biological activities exhibited by oxazole derivatives makes them promising candidates for the development of new drugs .
properties
IUPAC Name |
1-(1,2-oxazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMVSZWXJFDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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